

A Technical Guide to 2,3-Pentanedione

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Compound of Interest

Compound Name: 2,3-Pentanedione-d3

Cat. No.: B12381177

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An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,3-Pentanedione (also known as acetyl propionyl), a compound of significant interest in the flavor industry and a subject of study in toxicology and occupational health. While the inquiry specified **2,3-Pentanedione-d3**, publicly accessible data, including a specific CAS number for this deuterated isotopologue, is not readily available. Therefore, this document focuses on the well-characterized, non-deuterated form, 2,3-Pentanedione (CAS No. 600-14-6).

2,3-Pentanedione is an alpha-diketone naturally found in a variety of foods and beverages, including butter, milk, coffee, and wine.[1] It is characterized by a creamy, buttery, and sweet aroma and taste.[1][2] Industrially, it is used as a flavoring agent, often as a substitute for diacetyl (2,3-butanedione).[3] However, concerns have been raised about its potential respiratory toxicity, drawing parallels to the health risks associated with diacetyl exposure.[3]

This guide summarizes the physicochemical properties, synthesis, analytical methods, and toxicological data pertinent to 2,3-Pentanedione, presented in a format accessible to researchers and professionals in drug development and related scientific fields.

Physicochemical and Spectroscopic Data

The fundamental properties of 2,3-Pentanedione are summarized below, providing a foundational dataset for experimental design and analysis.





Table 1: Chemical Identifiers and Molecular Properties of

2.3-Pentanedione

Identifier	Value	Reference
CAS Number	600-14-6	
Molecular Formula	C₅H8O2	
Molecular Weight	100.12 g/mol	-
IUPAC Name	pentane-2,3-dione	
Synonyms	Acetylpropionyl, 2,3- Pentadione	
InChI Key	TZMFJUDUGYTVRY- UHFFFAOYSA-N	_
SMILES	CCC(=O)C(=O)C	-

Table 2: Physical Properties of 2,3-Pentanedione

Property	Value	Reference
Physical Description	Colorless to yellow-green liquid with a buttery odor	
Boiling Point	110-112 °C	-
Melting Point	-52 °C	
Density	0.957 g/mL at 25 °C	-
Vapor Pressure	2.67 kPa	-
Flash Point	66 °F	-
Refractive Index	n20/D 1.404	-

Table 3: NMR Spectroscopic Data for 2,3-Pentanedione (in CDCl₃)



Nucleus	Chemical Shift (ppm)	Multiplicity	Reference
¹H NMR	1.09	Triplet	
2.34	Singlet		
2.73	Quartet	_	
¹³ C NMR	6.95	_	
29.22		_	
34.1	_		
197.54	_		
199.83	_		

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines key experimental protocols related to the synthesis and analysis of 2,3-Pentanedione.

Synthesis of 2,3-Pentanedione

A common method for the synthesis of 2,3-Pentanedione involves the acid-catalyzed condensation of 1-hydroxyacetone with paraldehyde.

Materials:

- 1-Hydroxyacetone
- Paraldehyde
- Strong inorganic or organic acid (pKa ≤ 4)
- Phase transfer catalyst
- Water



Procedure:

- An aqueous phase containing a strong acid is prepared.
- 1-Hydroxyacetone and paraldehyde are reacted in the presence of this aqueous phase and a phase transfer catalyst.
- Following the reaction, water is added to the mixture.
- A mixture of water and 2,3-Pentanedione is distilled from the reaction mixture.
- The 2,3-Pentanedione is then separated from the water.
- Further purification can be achieved through an additional distillation step.

This process has been reported to achieve a yield of approximately 81%.

Analysis of Airborne 2,3-Pentanedione

Occupational exposure to 2,3-Pentanedione is a significant health concern, necessitating sensitive analytical methods for its detection in the air. An enhanced method based on OSHA Methods 1013/1016 uses gas chromatography/mass spectrometry (GC/MS).

Sample Collection:

Air samples are collected from the workplace environment.

Sample Preparation:

A simple bi-phasic extraction is performed on the collected samples.

Instrumentation and Analysis:

- The extracted sample is analyzed using a GC/MS system.
- The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity.



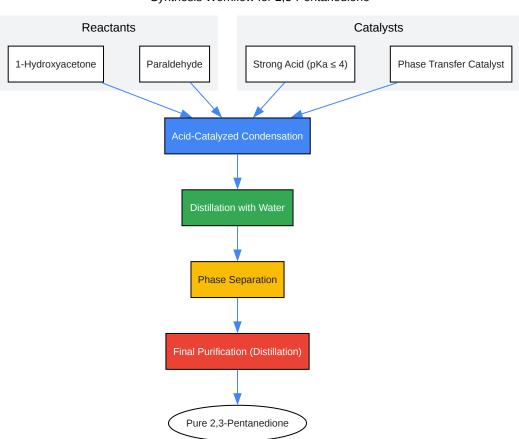
 This method allows for the quantification of 2,3-Pentanedione at levels below the NIOSH recommended exposure limits.

The method has a reported quantification limit of 1.1 ppb for 2,3-Pentanedione.

Signaling Pathways and Logical Relationships

To visualize the processes described, the following diagrams have been generated using the DOT language.



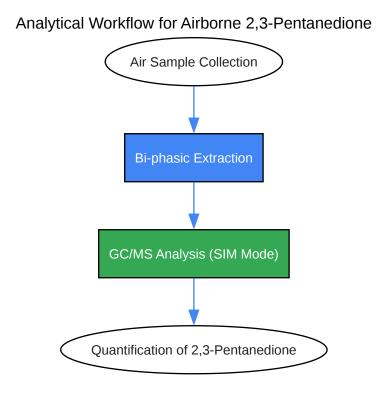


Synthesis Workflow for 2,3-Pentanedione

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Caption: A flowchart illustrating the synthesis of 2,3-Pentanedione.





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Caption: Workflow for the analysis of airborne 2,3-Pentanedione.

Toxicological Profile and Health Implications

Inhalation of 2,3-Pentanedione has been shown to cause respiratory toxicity. Studies in rats have demonstrated that exposure can lead to necrotizing rhinitis, tracheitis, and bronchitis, with effects comparable to those caused by diacetyl. Furthermore, prolonged exposure has been linked to the development of bronchial and bronchiolar fibrosis, which are characteristic of the severe lung disease obliterative bronchiolitis. The National Institute for Occupational Safety and Health (NIOSH) has established recommended exposure limits (RELs) for 2,3-Pentanedione in the workplace to mitigate these risks. The reactivity of α -diketones like 2,3-Pentanedione with arginine residues in proteins is thought to be a contributing factor to their toxicity.

Conclusion



2,3-Pentanedione is a compound with important applications in the food industry but also presents significant occupational health challenges. This guide has provided a detailed summary of its chemical and physical properties, methods for its synthesis and analysis, and an overview of its toxicological effects. For researchers and professionals, a thorough understanding of these aspects is essential for the safe handling and use of this compound, as well as for the development of safer alternatives and effective risk management strategies. Further research into the specific properties and biological effects of its deuterated isotopologues may provide deeper insights into its metabolic pathways and mechanisms of toxicity.

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